molecular formula C23H18ClN3O3 B2568093 N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 428448-83-3

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2568093
CAS No.: 428448-83-3
M. Wt: 419.87
InChI Key: MOVXTSAXGOKBPZ-UHFFFAOYSA-N
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Description

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide is a fascinating chemical compound utilized in diverse scientific research. Its unique structure and properties offer potential in various fields like medicine, material science, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide involves several steps. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with 4-methoxybenzaldehyde under specific conditions to form an intermediate. This intermediate is then reacted with pyridine-3-carboxylic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce hydroquinoline compounds .

Scientific Research Applications

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-nitrophenyl)methyl]-4-methoxybenzamide
  • N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-dimethylaminophenyl)methyl]-2-methylpropanamide

Uniqueness

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-16-8-6-14(7-9-16)20(27-23(29)15-4-2-10-25-13-15)18-12-19(24)17-5-3-11-26-21(17)22(18)28/h2-13,20,28H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVXTSAXGOKBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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